molecular formula C10H6BrNO3 B1414137 5-Bromo-4-cyano-2-formylphenylacetic acid CAS No. 1806062-57-6

5-Bromo-4-cyano-2-formylphenylacetic acid

Cat. No. B1414137
CAS RN: 1806062-57-6
M. Wt: 268.06 g/mol
InChI Key: GEWGCEHYKPRHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyano-2-formylphenylacetic acid (5-BCFPA) is a synthetic compound widely used in scientific research. It is an important component of many drug synthesis pathways, and is used in a variety of biological and medical applications. 5-BCFPA has been found to possess a number of biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied.

Scientific Research Applications

5-Bromo-4-cyano-2-formylphenylacetic acid is widely used in scientific research, particularly in the areas of drug synthesis and drug development. It is commonly used as a reagent in the synthesis of various drugs, and has been used in the synthesis of a number of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatories. It has also been used in the synthesis of a number of natural products, such as flavonoids and terpenoids.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-formylphenylacetic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme cytochrome P450. In addition, it has been found to interact with a number of other proteins and enzymes, such as the enzyme phosphodiesterase.
Biochemical and Physiological Effects
5-Bromo-4-cyano-2-formylphenylacetic acid has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to interact with a number of other proteins and enzymes, such as phosphodiesterase. In addition, it has been found to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-4-cyano-2-formylphenylacetic acid in lab experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to its use in lab experiments. It is toxic, and should be handled with care. In addition, it is not soluble in water, and must be dissolved in an organic solvent before use.

Future Directions

There are a number of possible future directions for 5-Bromo-4-cyano-2-formylphenylacetic acid research. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its use in the synthesis of new drugs and natural products. In addition, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted into its advantages and limitations for lab experiments.

properties

IUPAC Name

2-(5-bromo-4-cyano-2-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-9-2-6(3-10(14)15)8(5-13)1-7(9)4-12/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWGCEHYKPRHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C#N)C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-cyano-2-formylphenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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